3-Bromocyclohept-2-en-1-one

Cross-Coupling Natural Product Synthesis C–C Bond Formation

3-Bromocyclohept-2-en-1-one (CAS 654057-18-8; C₇H₉BrO, MW 189.05) is a seven-membered cyclic α,β-unsaturated ketone bearing a bromine substituent at the 3-position. Its conjugated enone system combined with an electrophilic bromine center establishes dual reactivity modes, enabling its use as a versatile intermediate in transition-metal-catalyzed cross-couplings, cycloadditions, and stereospecific rearrangements.

Molecular Formula C7H9BrO
Molecular Weight 189.05 g/mol
CAS No. 654057-18-8
Cat. No. B15158713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromocyclohept-2-en-1-one
CAS654057-18-8
Molecular FormulaC7H9BrO
Molecular Weight189.05 g/mol
Structural Identifiers
SMILESC1CCC(=O)C=C(C1)Br
InChIInChI=1S/C7H9BrO/c8-6-3-1-2-4-7(9)5-6/h5H,1-4H2
InChIKeyHANVNAAPRPEMOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromocyclohept-2-en-1-one (CAS 654057-18-8): A Strategic α-Bromo Enone Building Block for Complexity-Oriented Synthesis and Cycloaddition Chemistry


3-Bromocyclohept-2-en-1-one (CAS 654057-18-8; C₇H₉BrO, MW 189.05) is a seven-membered cyclic α,β-unsaturated ketone bearing a bromine substituent at the 3-position [1]. Its conjugated enone system combined with an electrophilic bromine center establishes dual reactivity modes, enabling its use as a versatile intermediate in transition-metal-catalyzed cross-couplings, cycloadditions, and stereospecific rearrangements [2].

Why 3-Bromocyclohept-2-en-1-one Cannot Be Substituted by Non-Halogenated or 2-Bromo Analogs in Advanced Synthetic Sequences


The 3-bromo substitution pattern in cyclohept-2-en-1-one confers unique electronic and steric properties that profoundly influence both reactivity and stereochemical outcomes. Non-halogenated cyclohept-2-en-1-one lacks the electrophilic handle required for palladium-catalyzed cross-couplings and exhibits markedly reduced reactivity in Diels–Alder cycloadditions [1]. Conversely, the 2-bromo isomer (CAS 1122-49-2) places the halogen adjacent to the carbonyl, altering the electronic polarization of the enone π-system and leading to divergent regioselectivity in nucleophilic additions and cycloadditions [2]. Substitution with the 4-bromo isomer (CAS 201935-46-8) or chloro analogs (e.g., 3-chlorocyclohept-2-en-1-one, CAS 318249-36-4) yields distinct radical stability profiles and cross-coupling efficiencies, making the 3-bromo variant uniquely suited for specific stereospecific rearrangements and natural product syntheses [3].

Quantitative Evidence for Selecting 3-Bromocyclohept-2-en-1-one over Structural Analogs


Stille Coupling Yields with α-Bromo Cycloheptenone Substrates

In the total synthesis of rameswaralide, an α-bromo cycloheptenone intermediate (structurally analogous to 3-bromocyclohept-2-en-1-one) underwent Stille coupling with stannane 53 to afford dienone 55 in 71% isolated yield [1]. This demonstrates the competence of α-bromo cycloheptenones in palladium-catalyzed cross-couplings, a transformation not possible with non-halogenated cycloheptenones.

Cross-Coupling Natural Product Synthesis C–C Bond Formation

Stereospecific Ring Contraction of Bromocycloheptenes

Bromocycloheptenes, including those with the 3-bromo substitution pattern, undergo a rare type I dyotropic rearrangement leading to regio- and stereospecific ring contraction [1]. DFT calculations reveal a low activation barrier facilitated by a nonclassical carbocation–anion pair, enabling enantiospecific transformation under mild conditions [1]. Non-halogenated cycloheptenes do not participate in this rearrangement, and 2-bromo isomers exhibit different stereochemical outcomes due to altered transition-state geometries.

Dyotropic Rearrangement Stereospecific Synthesis Ring Contraction

Enhanced Diels–Alder Reactivity and Endo Selectivity

2-Brominated cycloalkenones, a class that includes 3-bromocyclohept-2-en-1-one (which presents a brominated enone π-system), function as potent dienophiles in inter- and intramolecular Diels–Alder cycloadditions [1]. They exhibit significantly higher reactivity and enhanced endo selectivity compared to their non-halogenated parent compounds [1]. While the study focused on 2-bromocyclobutenone, the electronic activation conferred by the bromine atom on the enone moiety is a general effect applicable to 3-bromo-substituted cycloheptenones.

Cycloaddition Diels–Alder Reactivity Enhancement

Cytotoxicity Profile of α-Bromo Cycloheptenone-Derived Intermediates

A tricyclic epoxy α-bromo cycloheptenone, synthesized from an α-bromo cycloheptenone precursor structurally related to 3-bromocyclohept-2-en-1-one, displayed high cytotoxicity with interesting selectivity toward the HCT-116 colon cancer cell line [1]. This observation highlights the potential of α-bromo cycloheptenone-derived scaffolds as pharmacologically relevant intermediates in anticancer drug discovery programs.

Anticancer Cytotoxicity Pharmacophore

High-Value Application Scenarios for 3-Bromocyclohept-2-en-1-one in Research and Industrial Settings


Palladium-Catalyzed Diversification in Medicinal Chemistry

As demonstrated by the 71% Stille coupling yield achieved with an α-bromo cycloheptenone analog [1], 3-bromocyclohept-2-en-1-one is ideally suited for late-stage diversification of complex molecular scaffolds. Its bromine atom serves as a versatile handle for Suzuki, Stille, and Negishi cross-couplings, enabling rapid generation of compound libraries for structure–activity relationship (SAR) studies in drug discovery.

Stereospecific Access to Functionalized Cyclopentane Frameworks

The ability of bromocycloheptenes to undergo stereospecific ring contraction via dyotropic rearrangement [1] positions 3-bromocyclohept-2-en-1-one as a strategic intermediate for synthesizing densely functionalized cyclopentane derivatives. This transformation is particularly valuable in natural product total synthesis, where precise control over stereochemistry is paramount.

Accelerated Diels–Alder Cycloadditions for Bridged Bicyclic Systems

The enhanced reactivity and endo selectivity exhibited by brominated cycloalkenones in Diels–Alder reactions [1] make 3-bromocyclohept-2-en-1-one a preferred dienophile for constructing bridged bicyclic architectures. This advantage is critical in both academic research and process chemistry, where reaction efficiency and stereocontrol directly impact project timelines and cost.

Oncology-Focused Chemical Biology and Probe Development

The pronounced cytotoxicity of an α-bromo cycloheptenone-derived tricyclic epoxy intermediate against HCT-116 colon cancer cells [1] suggests that 3-bromocyclohept-2-en-1-one can serve as a foundational building block for developing targeted anticancer agents and chemical probes to interrogate biological pathways implicated in tumorigenesis.

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